2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is a chemical compound with the molecular formula C9H12N2OS. It is characterized by the presence of a benzoxazole ring attached to a sulfanyl group, which is further connected to an ethanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine typically involves the reaction of 2-mercaptobenzoxazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxazole ring or the ethanamine moiety.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biomolecular studies.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and ethanamine moieties. These interactions may modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
Comparison: 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Biologische Aktivität
2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.
- Molecular Formula : C10H12N2OS
- Molecular Weight : 224.28 g/mol
- CAS Number : 76111-71-2
Antimicrobial Properties
Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity against various pathogens. Notably, studies have shown that benzoxazole derivatives possess antifungal properties against Candida species. For instance, a study highlighted that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Candida albicans .
Compound | MIC (µg/mL) | Activity |
---|---|---|
5d | 16 | Anti-C. albicans |
5i | 16 | Anti-C. glabrata |
6a | 16 | Anti-C. albicans |
These compounds disrupt fungal cell membranes and inhibit ergosterol synthesis, which is crucial for fungal cell integrity .
Antitubercular Activity
Another significant area of research is the antitubercular activity of benzoxazole derivatives. Compounds synthesized from this scaffold have been tested for their ability to inhibit the DprE1 enzyme, a target in tuberculosis treatment. For example, two compounds demonstrated IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM against DprE1 . This inhibition suggests potential use in developing new therapies for tuberculosis.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with fungal membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Inhibition of enzymes like DprE1 disrupts essential metabolic pathways in pathogens.
- Redox Activity : Some studies suggest that the compound may influence redox states within cells, affecting cellular metabolism.
Study on Antifungal Activity
A study evaluated the antifungal effects of various benzoxazole derivatives against clinical strains of Candida. The findings indicated that certain compounds not only inhibited growth but also affected mitochondrial respiration in fungi, suggesting a multifaceted mechanism of action .
Tuberculosis Treatment Research
In another study focusing on tuberculosis, researchers synthesized novel benzoxazole derivatives and assessed their efficacy against DprE1. The results indicated promising inhibitory effects, paving the way for further development into therapeutic agents for drug-resistant tuberculosis strains .
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZDKHZOMRDDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331037 |
Source
|
Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76111-71-2 |
Source
|
Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.